4-(Methylsulfonyl)-3-morpholinobenzoic Acid - 1197193-19-3

4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Catalog Number: EVT-3226408
CAS Number: 1197193-19-3
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical Research: Exploring its potential as a building block for synthesizing novel drug candidates targeting various diseases. For example, methylsulfonyl groups are found in some selective COX-2 inhibitors [, , ] while morpholine rings are found in some anti-inflammatory and analgesic agents [].

3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA)

  • Compound Description: BCMBA is a low molecular weight agent identified as a new cause of occupational asthma, rhinitis, and contact urticaria. Studies suggest that BCMBA likely causes these allergic diseases through IgE-mediated mechanisms. []

2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine

  • Compound Description: This compound serves as a key intermediate in synthesizing Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and ulcers. []

1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

  • Compound Description: This compound's structure, determined by X-ray crystallography, reveals a planar tetrazole ring with aryl rings at the 1- and 5-positions twisted from the plane. Docking studies suggest potential interaction with the cyclooxygenase-2 (COX-2) enzyme. []

(E)-4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substitutedbenzylidene)benzohydrazide derivatives

  • Compound Description: This series of benzohydrazide derivatives demonstrated antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. []

2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid

  • Compound Description: This compound exists as two stereoisomers, successfully separated using reverse-phase high-performance liquid chromatography (HPLC). The developed method allows for monitoring the epimerization of the α-carbon of the propanoic acid. []

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H- (1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

  • Compound Description: Designed as selective COX-2 inhibitors, these triazolothiadiazine derivatives were synthesized and characterized using IR, mass spectrometry, and 1H NMR. Molecular modeling suggested potential inhibitory effects against the COX-2 enzyme. []

4-(Methylsulfonyl) cinnamate

  • Compound Description: This compound was used as a ligand in the synthesis of nickel(II) and cadmium(II) complexes, which exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Compound Description: This compound and its cinchonidine, (R)-(+)-1-(1-naphthyl)ethylamine, and (S)-(-)-1-(2-naphthyl)ethylamine salts are investigated for their potential in treating clinical conditions associated with insulin resistance, dyslipidemia, and metabolic syndrome. []
  • Compound Description: These salts are explored for their potential in treating clinical conditions like dyslipidemia and metabolic syndrome, especially those associated with insulin resistance. []
  • Compound Description: This compound's potassium and sodium salts are investigated for their potential in treating lipid disorders (dyslipidemias), particularly when linked to insulin resistance and other metabolic syndrome manifestations. []

(3S,4R)-3-((R)-1-(tert-Butyldimethylsiloxy)ethyl)-4-(methylsulfonyl)-2-azetidinone

  • Compound Description: This compound is a key intermediate derived from dibromopenicillanic acid S,S-dioxide and utilized in penem synthesis. []

3-[4-(Methylsulfonyl)benzoyl]propionic Acid

  • Compound Description: This compound exhibits a simple molecular structure characterized by carboxylic acid dimers in its solid state. []

4-(Methylsulfonyl)aniline derivatives

  • Compound Description: This series of compounds was synthesized as potential anti-inflammatory agents with expected COX-2 selectivity. In vivo studies in rats showed significant reduction of paw edema, suggesting anti-inflammatory activity. []

D-threo-2-(Dichloromethyl)-4,5-(dihydro-5-[4-(methylsulfonyl)phenyl)-4-oxazolemethanol

  • Compound Description: This compound serves as a new intermediate in the preparation of phlorophenycol. []

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Compound Description: This compound serves as a key intermediate in synthesizing COX-2 inhibitors, a class of drugs with analgesic and anti-inflammatory properties. []

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid

  • Compound Description: This compound's structure, characterized by X-ray crystallography, exhibits O—H⋯O hydrogen bonds linking the molecules into chains along a specific crystallographic direction. []

[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524)

  • Compound Description: MK-0524 is a potent and selective prostaglandin D2 (PGD2) receptor (DP) antagonist. Replacing a 7-methylsulfone with a fluorine atom in earlier lead compounds led to improved pharmacokinetic profiles, reducing biliary excretion. []

Naphthalene-methylsulfonamido, naphthalene-methylsulfonyl, and tetrahydronaphthalen-methylsulfonamido compounds

  • Compound Description: These compounds, designed as potential COX inhibitors, were synthesized with the aim of achieving selectivity for COX-2. Some of these compounds exhibited inhibitory activity against both COX-1 and COX-2 enzymes. []
  • Compound Description: This compound, classified as an agonist, along with 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors and cytochrome P450 inhibitors, particularly those targeting the cytochrome P450 isoenzyme 3A4, are investigated for their combined effect in treating hyperlipidemia. []

[(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate (TAK-875)

  • Compound Description: TAK-875 is a novel, orally available, and selective G protein-coupled receptor 40 (GPR40) agonist. It demonstrated glucose-dependent insulin secretion enhancement and improved both postprandial and fasting hyperglycemia in type 2 diabetic rats without significant β-cell toxicity. []

3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)

  • Compound Description: This compound exhibited significant and specific inhibitory effects on COX-2, demonstrating analgesic and antiplatelet potential. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)

  • Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used in treating HER2-positive breast cancers. Studies identified it as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), influencing its disposition and potential drug interactions. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

  • Compound Description: This compound acts as a potent and selective Na+/H+ exchanger (NHE) inhibitor, specifically targeting the NHE-1 subtype. It has shown cardioprotective effects in experimental models of myocardial infarction. []

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride (SAR150640)

  • Compound Description: SAR150640 is a potent and selective human β3-adrenoceptor agonist investigated for treating preterm labor. It demonstrated potent inhibition of spontaneous contractions in human myometrial strips. []

4-Arylhydrazinylidene-5-(polyfluoroalkyl)pyrazol-3-ones (4-AHPs)

  • Compound Description: This class of compounds exhibits a range of biological activities, including anticarboxylesterase, antioxidant, anticancer, antibacterial, and analgesic effects. Their properties can be fine-tuned by varying the substituents. []

Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a)

  • Compound Description: 10a, a 1,5-diarylpyrrole derivative, displays selective COX-2 inhibitory activity and shows promise as a potential anti-inflammatory and analgesic agent. []

1,4-Diacetyl-3-methylsulfonyl-4,5-dihydro-1H-1,2,4-triazoles

  • Compound Description: These compounds act as key intermediates in synthesizing novel 3,5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles. []

(+/-)-(E)-1-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-3-[2-[[[5-(methylamino)methyl-2-furyl]methyl]thio]ethyl]-2-(methylsulfonyl) guanidine (T-593)

  • Compound Description: T-593 is a new histamine H2-receptor antagonist with potent antisecretory and antiulcer properties in rats. []
  • Compound Description: These newly synthesized chalcones exhibited moderate to strong inhibitory activity against COX-2, with some showing greater potency than celecoxib, ibuprofen, and nimesulide. Molecular docking studies suggested interactions with key amino acids involved in COX-2 selectivity. []

2‐Alkyl(aryl)‐3‐methylsulfonyl(sulfinyl)pyrano‐[4,3‐c]pyrazol‐4(2H)‐ones

  • Compound Description: This class of compounds, synthesized by oxidizing 2-alkyl(aryl)-3-methylthiopyrano[4,3-c]pyrazol-4(2H)-ones, demonstrated herbicidal activity. []

7-Bromobenzoxazepine

  • Compound Description: This compound serves as a key intermediate in synthesizing a benzoxazepine-containing kinase inhibitor, particularly relevant to mTOR inhibition. []
  • Compound Description: These derivatives demonstrated preferential toxicity towards hypoxic EMT6 mammary carcinoma cells, suggesting potential as hypoxia-selective anticancer agents. []

Properties

CAS Number

1197193-19-3

Product Name

4-(Methylsulfonyl)-3-morpholinobenzoic Acid

IUPAC Name

4-methylsulfonyl-3-morpholin-4-ylbenzoic acid

Molecular Formula

C12H15NO5S

Molecular Weight

285.32

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)11-3-2-9(12(14)15)8-10(11)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)

InChI Key

KGBOPGFDGBEMSK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.